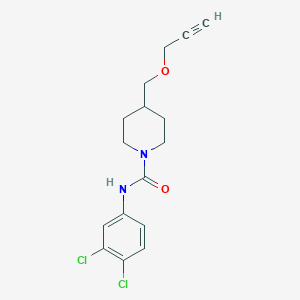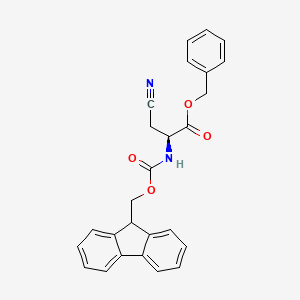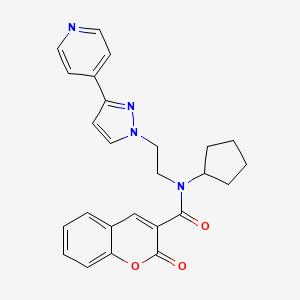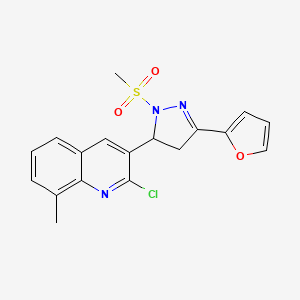
2-Chloro-3,5-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It is a derivative of benzonitrile, which is characterized by the presence of a nitrile group (-C≡N) attached to a benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride in a dipolar aprotic solvent . This reaction can be carried out at temperatures of approximately 80 to 240 degrees Celsius .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached to it . The average mass of the molecule is 173.547 Da .Safety and Hazards
Direcciones Futuras
Halogen-containing drugs have emerged in recent years, and the use of halogens is becoming regular in medicinal chemistry . In 2021, 14 new chemical entities were approved by the FDA for clinical use . These data highlight a big effort in searching for new therapies despite the COVID-19 pandemic, and the use of halogens is becoming regular in medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s known that halogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
2-Chloro-3,5-difluorobenzonitrile is a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The interaction of this compound with these reagents leads to changes in its chemical structure, resulting in the formation of the desired product .
Biochemical Pathways
The compound’s derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, play a significant role in the synthesis of antibacterial medicines . These medicines can affect various biochemical pathways related to bacterial growth and survival.
Result of Action
Its derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, are used in the synthesis of antibacterial medicines . These medicines can inhibit bacterial growth and survival, leading to their eradication from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemical substances can affect its reactivity and the efficiency of its conversion into desired products .
Propiedades
IUPAC Name |
2-chloro-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWUBSCJNAEEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)


![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
![3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2792239.png)


![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

![2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide](/img/structure/B2792247.png)

![2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2792251.png)
![N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2792252.png)

